Enzymatic Potency vs. Clinical Inhibitors
SHP2-IN-25 demonstrates a defined level of enzymatic potency, with an IC50 of 225 nM [1]. This places its inhibitory activity significantly lower than that of more advanced allosteric inhibitors. For instance, TNO155 exhibits an IC50 of 0.011 µM (11 nM) , and RMC-4550 shows an IC50 of 1.55 nM . This data indicates SHP2-IN-25 is over an order of magnitude less potent than these clinical candidates, making it suitable for experimental systems where such a potency level is appropriate, such as studies of partial inhibition or target validation where full blockade is not desired.
| Evidence Dimension | In vitro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 225 nM |
| Comparator Or Baseline | TNO155: 11 nM; RMC-4550: 1.55 nM |
| Quantified Difference | SHP2-IN-25 is approximately 20-fold less potent than TNO155 and 145-fold less potent than RMC-4550. |
| Conditions | Biochemical assays using purified SHP2 protein. |
Why This Matters
This quantitative difference allows for precise selection of a tool compound for experiments requiring partial SHP2 inhibition, avoiding the complete pathway shutdown associated with high-potency inhibitors.
- [1] MedChemExpress. SHP2-IN-25. Product Datasheet. View Source
